![molecular formula C8H10O2 B14610959 2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl- CAS No. 58368-22-2](/img/structure/B14610959.png)
2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl- can be achieved through several synthetic routes. One common method involves the Baeyer-Villiger oxidation of racemic cycloadducts derived from dichloroketene and dimethylfulvene . This reaction produces 3,3-dichloro-6-(1-methylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, which can be further processed to obtain the desired compound. Industrial production methods may involve similar oxidation and cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lactones, while reduction reactions can produce alcohols or ketones .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with various biomolecules. In medicine, derivatives of this compound could be explored for their therapeutic properties. Additionally, in the industrial sector, it can be utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl- can be compared with other similar compounds such as 2H-Cyclopenta[b]furan-2-one, 3,3-dichloro-3,3a,6,6a-tetrahydro- and 2H-Cyclohepta[b]furan-2-one These compounds share structural similarities but differ in their substituents and specific chemical properties
Eigenschaften
CAS-Nummer |
58368-22-2 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
3-methyl-4,5,6,6a-tetrahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H10O2/c1-5-6-3-2-4-7(6)10-8(5)9/h7H,2-4H2,1H3 |
InChI-Schlüssel |
ZXOJOCAXYVNIRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCC2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


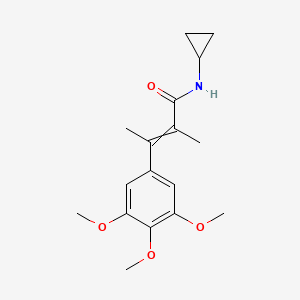

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
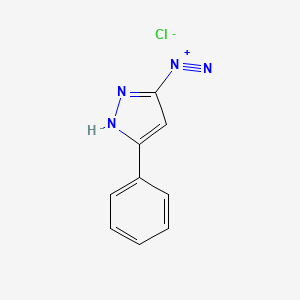
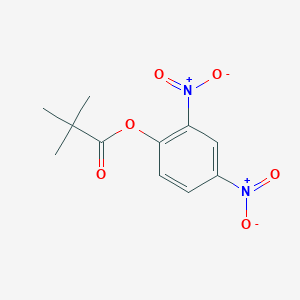
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
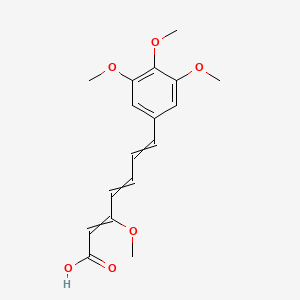
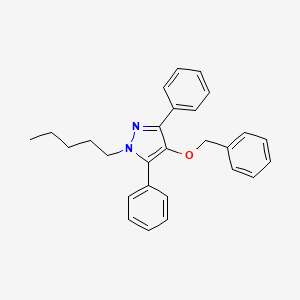
![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
